molecular formula C5H4BrN3O2 B3319888 3-Amino-2-bromo-4-nitropyridine CAS No. 1187732-76-8

3-Amino-2-bromo-4-nitropyridine

Cat. No.: B3319888
CAS No.: 1187732-76-8
M. Wt: 218.01 g/mol
InChI Key: NQYNSHRIZBTQPG-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-4-nitropyridine: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an amino group at the third position, a bromine atom at the second position, and a nitro group at the fourth position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 3-Amino-4-nitropyridine using bromine or a brominating agent under controlled conditions. The nitration of 3-Amino-2-bromopyridine can be achieved using nitric acid or a nitrating mixture to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromo-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid or nitrating mixtures.

    Reduction: Hydrazine hydrate, catalytic hydrogenation.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed:

    Substitution: Various substituted pyridines.

    Reduction: 3-Amino-2-bromo-4-aminopyridine.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-4-nitropyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The bromine atom can facilitate halogen bonding, influencing the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

  • 3-Amino-2-bromo-5-nitropyridine
  • 3-Amino-4-bromo-2-nitropyridine
  • 2-Amino-3-bromo-4-nitropyridine

Comparison: 3-Amino-2-bromo-4-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-bromo-4-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYNSHRIZBTQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704530
Record name 2-Bromo-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-76-8
Record name 2-Bromo-4-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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